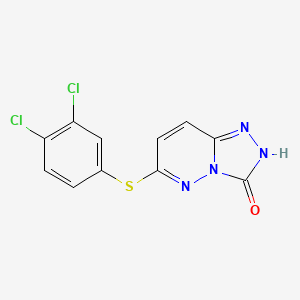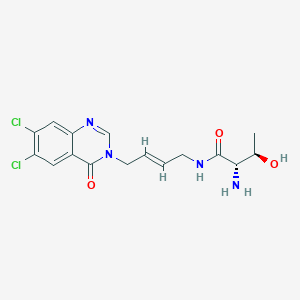
5-Carboxybupranololl-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Carboxybupranololl-d9 is a deuterated derivative of 5-Carboxybupranolol, a compound that is often used in scientific research for its unique properties. Deuterated compounds are those in which hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification can significantly alter the pharmacokinetics and metabolic stability of the compound, making it valuable for various research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxybupranololl-d9 typically involves the introduction of deuterium atoms into the parent compound, 5-Carboxybupranolol. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a palladium or platinum catalyst under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The purity of the final product is ensured through multiple stages of purification, including crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Carboxybupranololl-d9 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the carboxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
5-Carboxybupranololl-d9 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry due to its unique isotopic signature.
Biology: Employed in metabolic studies to understand the pathways and mechanisms of drug metabolism.
Medicine: Investigated for its potential therapeutic effects and as a tool for studying drug interactions.
Industry: Utilized in the development of new pharmaceuticals and as a tracer in environmental studies.
Mecanismo De Acción
The mechanism of action of 5-Carboxybupranololl-d9 involves its interaction with specific molecular targets in the body. The deuterium atoms can influence the compound’s binding affinity and metabolic stability, leading to prolonged effects. The pathways involved often include enzymatic reactions where the deuterium atoms slow down the rate of metabolism, providing more extended activity.
Comparación Con Compuestos Similares
Similar Compounds
5-Carboxybupranolol: The non-deuterated parent compound.
Bupranolol: A related compound with similar pharmacological properties.
Deuterated Bupranolol: Another deuterated derivative with different isotopic labeling.
Uniqueness
5-Carboxybupranololl-d9 is unique due to its deuterium content, which provides enhanced metabolic stability and altered pharmacokinetics compared to its non-deuterated counterparts. This makes it particularly valuable in research settings where prolonged activity and stability are desired.
Propiedades
Fórmula molecular |
C14H20ClNO4 |
|---|---|
Peso molecular |
310.82 g/mol |
Nombre IUPAC |
4-chloro-3-[3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]benzoic acid |
InChI |
InChI=1S/C14H20ClNO4/c1-14(2,3)16-7-10(17)8-20-12-6-9(13(18)19)4-5-11(12)15/h4-6,10,16-17H,7-8H2,1-3H3,(H,18,19)/i1D3,2D3,3D3 |
Clave InChI |
QNYWJTMYNAJZTQ-GQALSZNTSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=C(C=CC(=C1)C(=O)O)Cl)O |
SMILES canónico |
CC(C)(C)NCC(COC1=C(C=CC(=C1)C(=O)O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


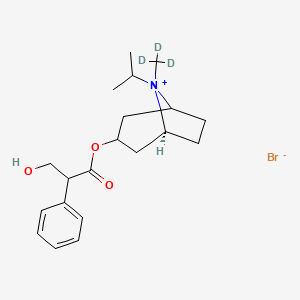
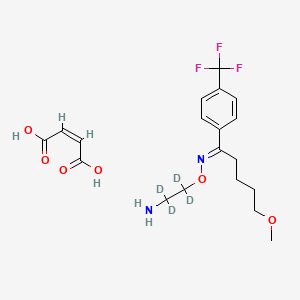
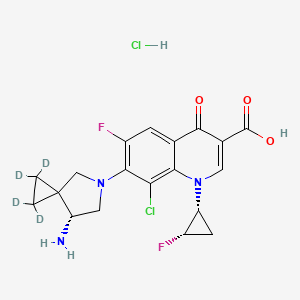
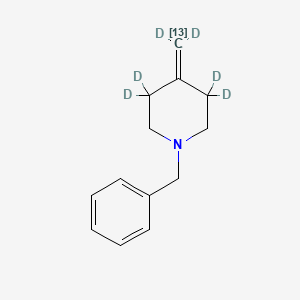
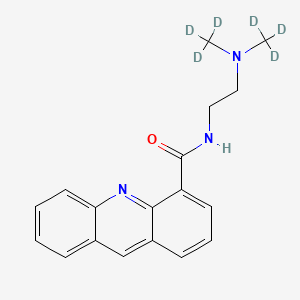
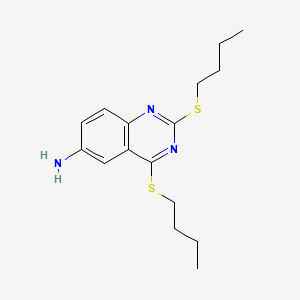
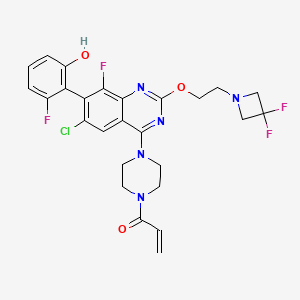
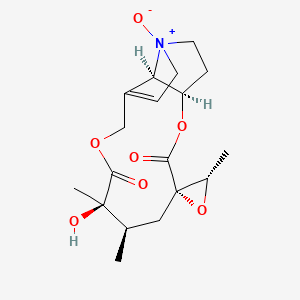
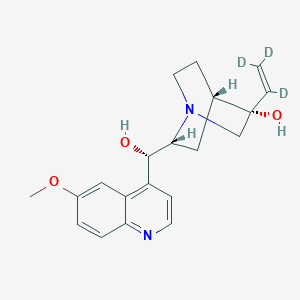
![(4bS,7S,8aR)-N-[4-(dimethylamino)phenyl]-7-hydroxy-3-methoxy-4b,8,8-trimethyl-5,6,7,8a,9,10-hexahydrophenanthrene-2-carboxamide](/img/structure/B12416603.png)
